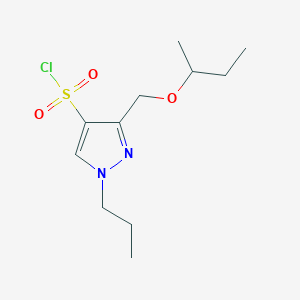

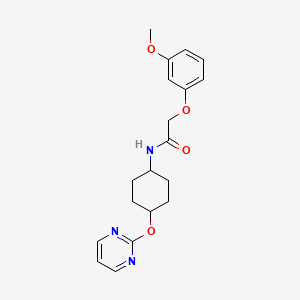

(2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone” is a compound that contains a thiazolidine motif . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used in the synthesis of valuable organic combinations .

Synthesis Analysis

Thiazolidine motifs are synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, the reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature gave 2-methylidene-1,3-thiazolidin-4-one derivatives .Molecular Structure Analysis

The molecular structure of thiazolidine, a key motif in the compound, is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .Chemical Reactions Analysis

The chemical reactions involving thiazolidine motifs are diverse. For example, 2-methylidene-1,3-thiazolidin-4-one derivatives reacted with oxalyl chloride in dry MeCN at 70 °C to produce 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives .Aplicaciones Científicas De Investigación

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. They act on various cancer cell lines by interfering with cell proliferation and inducing apoptosis. For instance, certain analogues in this class have shown efficacy against the MCF-7 breast cancer cell line, with IC50 values comparable to reference drugs .

Antimicrobial Potential

These compounds exhibit significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The mechanism of action often involves disrupting cell wall synthesis or interfering with protein synthesis. Some derivatives have shown potent activity with minimum inhibitory concentration (MIC) values in the low micromolar range .

Antioxidant Properties

The antioxidant potential of thiazolidinone derivatives is another area of interest. They can neutralize free radicals and prevent oxidative stress, which is a contributing factor in various chronic diseases. Analogue D-16, for example, demonstrated potent antioxidant activity in the DPPH assay, outperforming the positive control, ascorbic acid .

Probe Design for Biological Studies

Due to their diverse biological activities, thiazolidinone derivatives are valuable in probe design for biological studies. They can be used to investigate biological pathways and identify potential therapeutic targets in various diseases.

Direcciones Futuras

The future directions for research on thiazolidine derivatives like “(2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone” include developing multifunctional drugs and improving their activity . These compounds are used in probe design, and their novel synthesis using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed .

Mecanismo De Acción

Target of Action

The primary targets of (2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone are currently unknown. This compound is a derivative of thiazolidine and indole , both of which have been found in many bioactive compounds with diverse biological activities . Therefore, it’s possible that this compound may interact with multiple receptors or enzymes in the body.

Mode of Action

Based on the biological activities of thiazolidine and indole derivatives, it can be hypothesized that this compound may interact with its targets to modulate their function .

Biochemical Pathways

Thiazolidine and indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Therefore, it’s possible that this compound may affect multiple biochemical pathways.

Pharmacokinetics

Thiazolidine derivatives have been reported to have diverse therapeutic and pharmaceutical activity, and various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

Based on the biological activities of thiazolidine and indole derivatives, it can be hypothesized that this compound may have diverse biological effects .

Propiedades

IUPAC Name |

[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]-(2-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S/c1-13-6-3-4-9-16(13)17(20)19-10-11-22-18(19)14-7-5-8-15(12-14)21-2/h3-9,12,18H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCMJMHUEZJIAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCSC2C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dimethylthiophene-3-carbonyl)carbamate](/img/structure/B2791679.png)

![3-[methyl(phenylsulfonyl)amino]-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2791681.png)

![1-(1H-benzimidazol-1-yl)-3-(bicyclo[2.2.1]hept-2-ylmethoxy)propan-2-ol](/img/structure/B2791689.png)

![N-[(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2791692.png)

![7-Chloro-4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2791693.png)

![5-bromo-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2791696.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2791698.png)